N-[(pyridin-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
“N-[(pyridin-4-yl)methyl]pyrimidin-2-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It has been used in the study of materials with nonlinear optical properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized .
Molecular Structure Analysis
The molecular structure of “N-[(pyridin-4-yl)methyl]pyrimidin-2-amine” and its derivatives have been analyzed using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers .
Scientific Research Applications
Nonlinear Optical Materials
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine: and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials . These materials are crucial for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors. The compound’s ability to form a dense network of hydrogen bonds in the interlayer space of zirconium 4-sulfophenylphosphonate suggests its utility in enhancing optical properties.
Anti-Fibrosis Drugs
Pyrimidine derivatives, including N-[(pyridin-4-yl)methyl]pyrimidin-2-amine , have shown promising anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells and have demonstrated the ability to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs.
Leukemia Treatment
Derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine have been structurally characterized and are known to inhibit the activity of tyrosine kinases . This property is significant in the context of leukemia treatment, as it can potentially lead to the development of therapeutic agents similar to Imatinib, which is used to treat this type of cancer.
Anticancer Activity
Some N-aryl derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine have exhibited excellent antiproliferative activity against certain cancer cell lines . This suggests their potential application in the development of new anticancer drugs.
Anti-Angiogenic Properties
Research has indicated that certain derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine possess anti-angiogenic properties . These properties are valuable in the treatment of diseases where inhibiting blood vessel growth is beneficial, such as in certain types of cancer.
DNA Cleavage
Studies have also explored the DNA cleavage capabilities of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine derivatives . This application is particularly relevant in the field of genetic engineering and molecular biology, where controlled DNA cleavage is essential for various processes.
Mechanism of Action
Target of Action
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine and its derivatives have been studied for their interaction with various targets. For instance, they have been docked against the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation, making it a potential target for therapeutic interventions.
Mode of Action
Molecular simulation methods have been used to describe the arrangement of these molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers, and their mutual positions and orientations were solved by molecular simulation methods .
Biochemical Pathways
Given its potential interaction with acetyl-coa carboxylase, it may influence the fatty acid biosynthesis pathway
Result of Action
Its potential interaction with acetyl-coa carboxylase suggests it may influence cellular lipid metabolism
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFFQDPCQWBXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine |
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